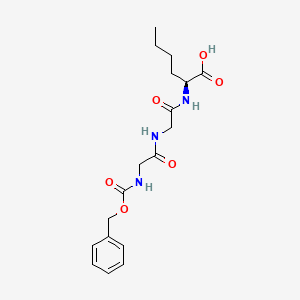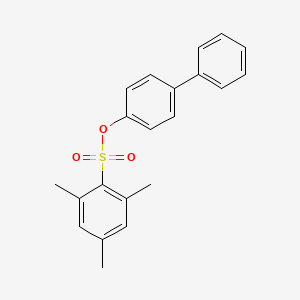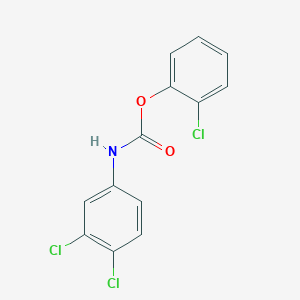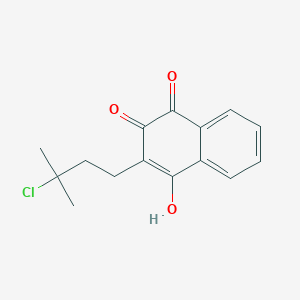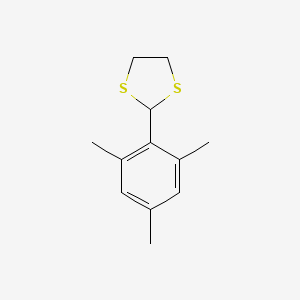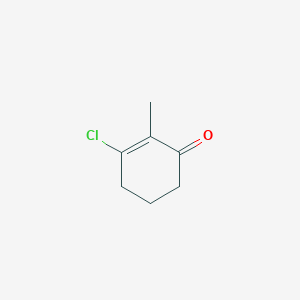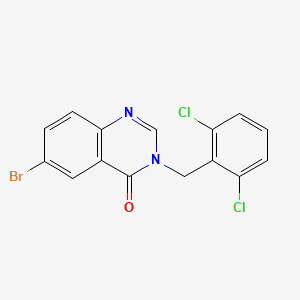![molecular formula C45H78NO8P B11941426 2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
180-226 PE, 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoethanolamine, chloroform: is a phospholipid compound that plays a significant role in biological membranes. It is composed of a stearoyl chain (18:0) and a docosahexaenoyl chain (22:6) attached to a glycerophosphoethanolamine backbone. This compound is known for its involvement in various cellular processes, including membrane fluidity and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18:0-22:6 PE involves the esterification of stearic acid and docosahexaenoic acid with glycerophosphoethanolamine. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and is carried out in an organic solvent like chloroform. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of 18:0-22:6 PE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques, such as column chromatography, to obtain the desired product. The production is carried out in controlled environments to ensure the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 18:0-22:6 PE can undergo oxidation reactions, particularly at the docosahexaenoyl chain, due to its multiple double bonds. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, targeting the carbonyl groups in the glycerophosphoethanolamine backbone.
Substitution: Substitution reactions can occur at the phosphate group, where nucleophiles such as amines can replace the ethanolamine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen; conditions: ambient temperature, presence of a catalyst.
Reduction: Sodium borohydride; conditions: room temperature, inert atmosphere.
Substitution: Amines; conditions: mild heating, presence of a base.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Phosphoamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 18:0-22:6 PE is used in the study of lipid membrane organization and dynamics. It serves as a model compound to understand the behavior of phospholipids in biological membranes .
Biology: In biological research, 18:0-22:6 PE is utilized to investigate the role of phospholipids in cellular processes such as membrane fluidity, signaling, and vesicle formation. It is also used in the preparation of liposomes for drug delivery studies .
Medicine: The compound has potential therapeutic applications due to its anti-angiogenic properties. It has been shown to inhibit the proliferation and migration of endothelial cells, making it a candidate for anti-cancer research .
Industry: In the industrial sector, 18:0-22:6 PE is used in the formulation of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .
Wirkmechanismus
The mechanism of action of 18:0-22:6 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and curvature. The docosahexaenoyl chain, with its multiple double bonds, imparts flexibility to the membrane, facilitating various cellular processes. Additionally, 18:0-22:6 PE can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to anti-angiogenic effects by modulating the VEGFR2/Ras/ERK pathway .
Vergleich Mit ähnlichen Verbindungen
180-226 PC (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine): Similar in structure but with a choline head group instead of ethanolamine.
180-226 PS (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-L-serine): Contains a serine head group, used in studies of membrane vesiculation.
180-226 PG (1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphoglycerol): Features a glycerol head group, involved in lipid metabolism studies.
Uniqueness: 18:0-22:6 PE is unique due to its ethanolamine head group, which imparts specific biochemical properties, such as enhanced membrane curvature and signaling capabilities. Its ability to activate PPARγ and exert anti-angiogenic effects further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C45H78NO8P |
|---|---|
Molekulargewicht |
792.1 g/mol |
IUPAC-Name |
2-azaniumylethyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C45H78NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(48)54-43(42-53-55(49,50)52-40-39-46)41-51-44(47)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,43H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-42,46H2,1-2H3,(H,49,50)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t43-/m1/s1 |
InChI-Schlüssel |
XYYHNDVKALDFHQ-OXHZBIAZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


